molecular formula C8H8N2O4 B2401709 Methyl 3-methyl-5-nitropyridine-2-carboxylate CAS No. 1456768-26-5

Methyl 3-methyl-5-nitropyridine-2-carboxylate

Cat. No.: B2401709
CAS No.: 1456768-26-5
M. Wt: 196.162
InChI Key: YHWXQOITCHEZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-5-nitropyridine-2-carboxylate is a pyridine-derived organic compound featuring a methyl ester at position 2, a methyl group at position 3, and a nitro group at position 5. Its structure is characterized by a pyridine ring system substituted with electron-donating (methyl) and electron-withdrawing (nitro) groups, which influence its electronic properties and reactivity. This compound is cataloged as a building block in synthetic chemistry (EN300-23005307), suggesting its utility in pharmaceutical or agrochemical research .

Properties

IUPAC Name

methyl 3-methyl-5-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5-3-6(10(12)13)4-9-7(5)8(11)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWXQOITCHEZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-5-nitropyridine-2-carboxylate typically involves the nitration of 3-methylpyridine followed by esterification. One common method includes the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-5-nitropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 3-methyl-5-aminopicolinate.

    Substitution: Various substituted picolinates depending on the nucleophile used.

    Oxidation: 3-methyl-5-nitropicolinic acid.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Methyl 3-methyl-5-nitropyridine-2-carboxylate serves as a precursor in the synthesis of biologically active compounds. Its structural characteristics allow it to participate in various chemical reactions that are crucial for the development of new pharmaceuticals. For instance, it can be modified to enhance potency against specific biological targets, including enzymes and receptors involved in disease pathways .

1.2 Antitumor Activity

Research indicates that derivatives of this compound exhibit promising antitumor properties. In vitro studies have shown that modifications to the methyl and nitro groups can significantly enhance cytotoxicity against various cancer cell lines, including breast and ovarian cancers. For example, a study demonstrated that certain derivatives inhibited tumor growth by inducing apoptosis and blocking angiogenesis .

Material Science Applications

2.1 Optical Properties

The compound has been investigated for its optical properties, particularly in nonlinear optics. Crystals grown from this compound exhibit high optical transmittance and good thermal stability, making them suitable for applications in optical limiting devices and other photonic applications.

2.2 Catalysis

This compound's reactivity with metal ions has opened avenues for its use as a catalyst in organic reactions. Its ability to form complexes with transition metals can enhance reaction rates and selectivity, making it valuable in synthetic organic chemistry .

Case Studies

Study Focus Findings
Antitumor Efficacy Evaluated against ovarian cancer modelsShowed significant tumor size reduction and increased survival rates in treated groups
Optical Characterization Studied for nonlinear optical applicationsAchieved over 70% optical transmittance; stable up to 187 °C
Catalytic Activity Investigated with metal complexesEnhanced reaction rates observed in various organic transformations

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5-nitropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active picolinic acid derivative. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • In contrast, the chloro and trifluoromethyl groups in the analog synergistically deactivate the pyridine ring, directing reactions to specific positions .

Spectroscopic Differentiation

  • Infrared (IR) Spectroscopy :
    • Nitro Group : Strong asymmetric and symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹ .
    • Trifluoromethyl Group : C-F stretches at 1100–1200 cm⁻¹, distinct from nitro absorptions .
    • Ester Carbonyl : ~1700 cm⁻¹ in both compounds.
  • NMR Spectroscopy :
    • The methyl ester (-OCH₃) in both compounds resonates at δ ~3.8–4.0 in ¹H NMR.
    • The nitro group deshields adjacent protons, while the trifluoromethyl group induces significant downfield shifts due to its strong electron-withdrawing effect .

Biological Activity

Methyl 3-methyl-5-nitropyridine-2-carboxylate is an organic compound characterized by a pyridine ring with a nitro group and a carboxylate functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound has the molecular formula C₈H₉N₃O₄. The presence of the nitro group (-NO₂) is significant as it can be transformed into various functional groups, enhancing the compound's reactivity and utility in drug discovery.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may exert cytotoxic effects on cells. This mechanism is particularly relevant in the context of anticancer activity, where such interactions can inhibit tumor growth.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. A study highlighted the effectiveness of certain nitropyridine derivatives in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable investigation demonstrated that compounds containing nitropyridine structures could selectively target cancer cells, leading to apoptosis while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity of this compound derivatives.
    • Methodology : Disk diffusion and MIC (Minimum Inhibitory Concentration) assays were employed against a panel of bacterial strains.
    • Results : Several derivatives showed significant antibacterial activity, particularly against Gram-positive bacteria.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects of this compound on cancer cell lines.
    • Methodology : MTT assays were conducted on various cancer cell lines to determine IC50 values.
    • Results : The compound exhibited potent cytotoxicity against specific cancer cell lines, indicating its potential as an anticancer agent.

Comparative Analysis

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundSignificant against Gram-positive bacteriaPotent against specific cancer cell linesNitro group allows for diverse functionalization
Methyl 3-nitropyridine-2-carboxylateModerateLimitedLacks methyl substitution at position 3
Methyl 4-nitropyridine-2-carboxylateLowModerateDifferent electronic properties due to nitro positioning

Q & A

Q. What are the optimal synthetic routes for Methyl 3-methyl-5-nitropyridine-2-carboxylate, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound is synthesized via nitration of a methyl-substituted pyridine precursor. Key steps include:
  • Precursor Selection : Start with methyl 3-methylpyridine-2-carboxylate.
  • Nitration Conditions : Use mixed nitric-sulfuric acid at 0–5°C to minimize side reactions. Monitor reaction progress via TLC.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the nitro product. Yield optimization (60–75%) requires strict temperature control to avoid over-nitration .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • NMR : Use 1^1H NMR (400 MHz, CDCl3_3) to identify aromatic protons (δ 8.5–9.0 ppm for nitro-adjacent H) and methyl groups (δ 2.5–3.0 ppm). 13^{13}C NMR confirms the carboxylate (δ ~165 ppm) and nitro group positions.
  • IR : Look for strong C=O (1720 cm1^{-1}) and NO2_2 (1530, 1350 cm1^{-1}) stretches.
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+^+ at m/z 226.05. Cross-validate with high-resolution data .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of vapors/dust.
  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Prevent entry into drains (neutralize with sodium bicarbonate) .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in structural data for this compound?

  • Methodological Answer :
  • Data Collection : Use a single crystal (0.2–0.3 mm) on a diffractometer with Mo-Kα radiation.
  • Refinement : Apply SHELXL-2018 for structure solution. Key parameters include anisotropic displacement for non-H atoms and hydrogen positions refined using riding models.
  • Validation : Compare bond lengths (C-NO2_2: ~1.47 Å) and angles with DFT-optimized structures. Discrepancies in nitro group orientation may arise from crystal packing effects .

Q. How does this compound serve as a precursor in heterocyclic chemistry, and what methodological considerations apply?

  • Methodological Answer :
  • Nucleophilic Substitution : React with amines (e.g., hydrazine) to form pyridinone derivatives. Monitor regioselectivity via 1^1H NMR.
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) yields amino derivatives for bioactive molecule synthesis (e.g., kinase inhibitors).
  • Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh3_3)4_4, aryl boronic acids) extend the aromatic system .

Q. What computational strategies predict the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV) to assess electrophilicity at the nitro group.
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Validate docking poses with MD simulations (GROMACS) .

Q. How can researchers address discrepancies in reported NMR chemical shifts for this compound?

  • Methodological Answer :
  • Solvent Effects : Re-run NMR in deuterated DMSO to compare with CDCl3_3 data.
  • Dynamic Effects : Variable-temperature NMR (25–60°C) identifies conformational exchange broadening.
  • Cross-Validation : Compare with X-ray-derived DFT chemical shifts (GIAO method) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.